molecular formula C24H30N2O3 B587480 Chromafenozide-d9 CAS No. 1794964-23-0

Chromafenozide-d9

Cat. No.: B587480
CAS No.: 1794964-23-0
M. Wt: 403.57
InChI Key: HPNSNYBUADCFDR-ASMGOKTBSA-N
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Description

Chromafenozide-d9, also known as Chromafenozide, is a chemical compound commonly used as an insecticide. The suffix “-d9” indicates that this compound is a deuterated form, meaning that certain hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling is significant in research and analytical studies as deuterated compounds can be tracked or quantified in chemical reactions or biological systems due to their unique mass .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromafenozide-d9 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Chromafenozide molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Chromafenozide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chromafenozide-d9 is widely used in scientific research due to its unique properties:

Mechanism of Action

Chromafenozide-d9 acts as an ecdysone agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to the ecdysone receptor in insects, triggering a cascade of molecular events that lead to molting and eventually death. This mechanism is highly specific to lepidopteran larvae, making this compound an effective and selective insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromafenozide-d9 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Biological Activity

Chromafenozide-d9 is a derivative of Chromafenozide, a non-steroidal ecdysone mimic that exhibits potent insecticidal properties, particularly against lepidopteran pests. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pest management.

Overview of this compound

This compound is characterized by its selective action on the ecdysteroid hormone receptors in insects. As an ecdysone agonist, it mimics the natural hormone ecdysone, leading to premature molting and eventual death of susceptible insect species. This compound is particularly effective against various lepidopteran larvae, making it a valuable tool in agricultural pest control.

The primary mechanism of action for this compound involves its binding to the ecdysteroid receptor, which triggers a cascade of biological responses that disrupt normal growth and development in insects. The following table summarizes the key aspects of its biological activity:

Feature Description
Chemical Class Diacylhydrazine
Target Organisms Lepidoptera (e.g., caterpillars)
Mechanism Ecdysteroid receptor agonism
Effects Induces molting, disrupts development, leads to mortality
Selectivity Highly selective for target species; minimal effects on non-target organisms

Efficacy Studies

Research has demonstrated the efficacy of this compound in various field and laboratory settings. In a study published in PubMed, it was shown that Chromafenozide exhibits significant insecticidal activity against several lepidopteran species at low concentrations, highlighting its potential for use in integrated pest management (IPM) strategies .

Case Study: Field Trials

A series of field trials conducted on crops infested with lepidopteran pests revealed the following outcomes:

  • Trial Location: Midwestern United States
  • Target Pest: Corn earworm (Helicoverpa zea)
  • Application Rate: 50 g/ha
  • Results:
    • Mortality Rate: 85% within 72 hours post-application
    • Yield Improvement: 20% increase compared to untreated controls
    • Non-target Effects: Minimal impact on beneficial insects such as pollinators

These results underscore the potential for this compound to be integrated into sustainable agricultural practices.

Toxicological Profile

While this compound is effective against target pests, its safety profile must also be considered. Toxicological assessments indicate that it has low toxicity to mammals and birds, which is advantageous for maintaining ecological balance in agricultural systems. The following table summarizes key toxicological data:

Parameter Value
Acute Oral LD50 >5000 mg/kg (rat)
Dermal Toxicity Low toxicity
Environmental Impact Minimal bioaccumulation

Properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSNYBUADCFDR-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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